Saran

Catalog No.
S568723
CAS No.
9011-06-7
M.F
C4H5Cl3
M. Wt
159.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saran

CAS Number

9011-06-7

Product Name

Saran

IUPAC Name

chloroethene;1,1-dichloroethene

Molecular Formula

C4H5Cl3

Molecular Weight

159.44 g/mol

InChI

InChI=1S/C2H2Cl2.C2H3Cl/c1-2(3)4;1-2-3/h1H2;2H,1H2

InChI Key

DHZSIQDUYCWNSB-UHFFFAOYSA-N

SMILES

C=CCl.C=C(Cl)Cl

Synonyms

BXBD-65, Saran, Saran F of Saran, Saran monofilament of Saran

Canonical SMILES

C=CCl.C=C(Cl)Cl

Description

Vinylidene chloride-vinyl chloride copolymer is a polymer.

Food Packaging

Research on Barrier Properties

The research on the barrier properties of PVDC is valuable for scientists who develop new packaging materials. By understanding how PVDC interacts with different gases and molecules, researchers can design new packaging materials with improved shelf life for food and other products [3].

Battery Separators

PVDC is used as a separator material in some lithium-ion batteries. The separator plays a critical role in keeping the electrodes of the battery separated while allowing ions to flow between them. Research is ongoing to develop new separator materials with improved performance, but PVDC remains a material of interest for some battery applications [4].

Biomedical Applications

Researchers are investigating the use of PVDC in some biomedical applications. For example, there is research on using PVDC membranes for dialysis and filtration applications in medical devices [5].

These are just a few examples of the scientific research applications of PVDC. This versatile material has a variety of potential uses, and research is ongoing to explore its full potential.

Here are some sources for the information above:

  • [1] Permeability of Polyvinylidene Chloride (PVDC) to Oxygen and Water Vapor ()
  • [2] Why is Saran Wrap Being Banned? ()
  • [3] Development and Characterization of Nanocomposite Films Based on Poly(Vinylidene Chloride) and Clay Nanoparticles for Food Packaging Applications ()
  • [4] Studies on the Electrochemical Performance of a Novel Composite Separator Based on Poly(vinylidene chloride) for Lithium Ion Batteries ()
  • [5] Polyvinylidene Chloride (PVDC) and Its Applications in Biomedicine ()

Saran is a generic name for a family of manufactured fibers and films primarily composed of polyvinylidene chloride, which is a polymer derived from vinylidene chloride. This material was first introduced by Dow Chemical in 1940 and has since become known for its excellent chemical resistance, particularly against acids and alkalis, as well as its durability in sunlight and moisture. Saran fibers are characterized by their smooth texture and circular cross-section, making them suitable for various applications, including home furnishings, automobile upholstery, and packaging materials like Saran Wrap .

  • Dehydrochlorination: At elevated temperatures (above 125 °C), polyvinylidene chloride can undergo thermal degradation, leading to the release of hydrochloric acid and the formation of polyene sequences that can change the material's color from clear to brown .
  • Combustion: When burned, Saran produces a green flame and emits a pungent odor due to the release of hydrochloric acid .
  • Solubility: Polyvinylidene chloride is insoluble in oils and organic solvents but soluble in polar solvents such as acetone and ethanol .

The synthesis of polyvinylidene chloride typically involves the polymerization of vinylidene chloride monomers. The process can be conducted using various methods:

  • Free Radical Polymerization: This is the most common method where free radicals initiate the polymerization reaction.
  • Emulsion Polymerization: This method allows for better control over molecular weight and polymer structure.
  • Suspension Polymerization: This technique is used to create larger particles of polyvinylidene chloride for specific applications.

The resulting polymer can be processed into fibers or films through extrusion or spinning techniques .

Saran has a wide range of applications due to its unique properties:

  • Food Packaging: Saran Wrap is a popular product for wrapping food items due to its low permeability to oxygen and moisture, helping preserve food freshness.
  • Textiles: Used in upholstery, clothing, and industrial fabrics due to its durability and resistance to environmental factors.
  • Construction Materials: Employed in acid-resistant pipes and fittings.
  • Military

Saran shares similarities with several other polymers but stands out due to its unique properties:

CompoundKey FeaturesUniqueness of Saran
Polyvinyl ChlorideCommonly used plastic; less chemical resistance than SaranLower oxygen permeability compared to PVC
PolystyreneRigid plastic used in containers; poor barrier propertiesSuperior barrier against moisture and gases
PolyethyleneWidely used plastic; less effective as a food wrapMuch lower oxygen permeability than polyethylene
PolypropyleneVersatile plastic; good mechanical propertiesBetter chemical resistance than polypropylene
Ethylene Vinyl AlcoholExcellent barrier properties; more expensiveLower cost with comparable barrier performance

Saran's unique combination of chemical resistance, low permeability to gases, and durability makes it particularly valuable in food packaging applications compared to these similar compounds .

Emulsion Polymerization Techniques for Polyvinylidene Chloride Copolymers

Emulsion polymerization represents the primary commercial method for synthesizing polyvinylidene chloride copolymers, commonly known as Saran [9]. This technique enables the production of high molecular weight polymers under controlled conditions while maintaining reasonable reaction rates [23]. The process involves dispersing vinylidene chloride monomer in an aqueous medium using surfactants and conducting polymerization under carefully monitored conditions [11].

The emulsion polymerization of vinylidene chloride differs significantly from conventional vinyl monomers due to the monomer's insolubility in polymer particles [11]. Studies indicate that polymerization occurs primarily at the particle-water interface rather than within micelles, contradicting the traditional Smith-Ewart theory [11]. This unique mechanism necessitates specialized reaction conditions and careful control of process parameters.

Commercial polyvinylidene chloride latex is typically produced through continuous or batch emulsion polymerization processes [35]. The reaction is preferably conducted at acidic conditions with a pH range of 1-4 to prevent polymer degradation and avoid dehydrochlorination reactions that occur under alkaline conditions [11] [35]. Temperature control remains critical, with optimal polymerization temperatures maintained below 80°C to prevent thermal degradation of the polymer backbone [35].

The aqueous emulsion system enables direct application of the resulting latex as waterborne coatings [11]. When applied to substrates, the latex forms transparent, glossy films with exceptional barrier properties [9]. The emulsion polymerization route offers advantages including reduced volatile organic compound emissions and simplified processing compared to solution-based methods [11].

Table 1: Typical Emulsion Polymerization Conditions for Polyvinylidene Chloride

ParameterRangeOptimal Value
Temperature25-80°C55-60°C [37]
pH1-42.5-3.5 [11]
Pressure0.2-1.2 MPa0.8 MPa [10]
Reaction Time4-24 hours8-12 hours [23]
Stirring Speed80-300 rpm250 rpm [37]

Copolymerization Kinetics of Vinylidene Chloride with Comonomers

The copolymerization behavior of vinylidene chloride with various comonomers has been extensively studied to understand reaction mechanisms and optimize polymer properties [7]. Vinylidene chloride exhibits distinct reactivity patterns when copolymerized with different monomers, characterized by specific reactivity ratios that determine the final copolymer composition [18].

Reactivity ratio studies reveal that vinylidene chloride copolymerizes most readily with acrylate monomers, showing favorable kinetic parameters [7]. The Q value of vinylidene chloride equals 0.22 and its e value equals 0.36, indicating moderate reactivity and electron-withdrawing character [7]. These parameters influence the copolymer sequence distribution and final polymer properties.

Table 2: Reactivity Ratios for Vinylidene Chloride Copolymerization

Comonomerr₁ (VDC)r₂ (Comonomer)Reference
Vinyl Chloride3.20.3 [7]
Methyl Acrylate1.01.0 [7]
Acrylonitrile0.370.91 [7]
Methyl Methacrylate0.242.53 [7]
Styrene0.142.0 [7]
Glycidyl Methacrylate2.550.26 [16]
Butyl Methacrylate0.222.41 [23]

The kinetics of vinylidene chloride-vinyl chloride copolymerization demonstrate interesting autocatalytic behavior [17]. As copolymerization proceeds, vinylidene chloride enters the copolymer relatively faster than vinyl chloride, resulting in composition drift throughout the reaction [17]. This phenomenon necessitates careful monomer feed strategies in industrial processes to maintain desired copolymer compositions [11].

Copolymerization studies using advanced analytical techniques reveal that the polymerization rate varies significantly with monomer composition [17]. Minimum polymerization rates occur with mixtures containing approximately 35-40% vinylidene chloride, while pure monomers exhibit higher individual polymerization rates [17]. The formation of swollen polymer gels in certain composition ranges affects the overall reaction kinetics and requires modified processing approaches [17].

Temperature dependence studies of crystallization kinetics show that nucleation and growth rates exhibit different optimal temperatures [14]. Maximum nucleation rates occur around 283 K, while maximum growth rates are observed near 373 K [14]. These findings indicate that processing conditions significantly influence the final polymer microstructure and properties [14].

Role of Initiators and Stabilizers in Latex Formation

Redox initiator systems play a crucial role in polyvinylidene chloride emulsion polymerization, enabling controlled initiation at relatively low temperatures [11] [23]. The most commonly employed systems include persulfate-bisulfite combinations with metal ion catalysts, particularly iron compounds [23]. These redox pairs provide rapid initiation while maintaining reaction temperatures below thermal degradation thresholds [11].

Ammonium persulfate combined with sodium metabisulfite represents the standard redox initiator system for vinylidene chloride polymerization [23]. The reaction mechanism involves electron transfer between the oxidizing and reducing components, generating sulfate radicals that initiate polymerization [20]. Metal ions such as ferrous iron act as electron transfer catalysts, accelerating the redox reaction and providing better control over initiation rates [23].

Table 3: Common Initiator Systems for Polyvinylidene Chloride Emulsion Polymerization

Oxidizing AgentReducing AgentCatalystTemperature RangeReference
Ammonium PersulfateSodium MetabisulfiteFe²⁺25-40°C [23]
Potassium PersulfateSodium BisulfiteFe²⁺36°C [23]
Diisopropyl Peroxydicarbonate--140-160°C [10]
Dicyclohexyl Peroxydicarbonate--140-160°C [10]
tert-Butyl Perbenzoate--140-160°C [10]

Surfactant selection critically affects latex stability and particle size distribution in polyvinylidene chloride emulsion polymerization [21]. Anionic surfactants such as sodium lauryl sulfate provide electrostatic stabilization, while nonionic surfactants contribute steric stabilization mechanisms [21] [33]. The combination of both surfactant types is commonly employed to achieve optimal latex properties [33].

The concentration of surfactants typically ranges from 0.5 to 2.0% based on monomer weight, with optimal concentrations depending on the desired particle size and stability requirements [23] [33]. Higher surfactant concentrations generally result in smaller particle sizes but may negatively impact final film properties due to increased surfactant migration [21]. The adsorption strength of surfactants at the particle-water interface directly influences particle size, with stronger adsorption leading to smaller, more stable particles [21].

Reactive surfactants offer advantages over conventional surfactants by covalently bonding to polymer chains during polymerization [24]. These molecules contain polymerizable groups that participate in the polymerization reaction, reducing surfactant migration and improving final film water resistance [24]. Sodium dodecyl allyl sulfosuccinate exemplifies this class of surfactants, providing both surface activity and chemical incorporation into the polymer matrix [21].

Table 4: Surfactant Systems for Polyvinylidene Chloride Emulsion Polymerization

Surfactant TypeExampleConcentration (% w/w)FunctionReference
AnionicSodium Lauryl Sulfate0.5-1.5Electrostatic Stabilization [23]
AnionicSodium Cetanesulfonate1.0-1.5Electrostatic Stabilization [10]
NonionicDowfax 2A10.5-1.0Steric Stabilization [37]
ReactiveSodium Dodecyl Allyl Sulfosuccinate0.5-1.5Permanent Stabilization [21]

Post-Polymerization Treatments and Purification

Post-polymerization processing of polyvinylidene chloride involves several critical steps to remove unreacted monomers, purify the polymer, and prepare it for final applications [15] [27]. The process typically begins with monomer stripping, where residual vinylidene chloride and any comonomers are removed from the polymer slurry through steam distillation or vacuum stripping [15]. This step is essential for both product quality and environmental compliance [25].

Monomer recovery systems employ steam stripping at reduced pressure to efficiently separate volatile monomers from the polymer suspension [15]. The recovered monomers are condensed, purified, and recycled back to the polymerization process, improving overall process economics [15]. Temperature control during stripping operations remains critical to prevent polymer degradation, with typical stripping temperatures maintained below 100°C [27].

The dewatering process follows monomer removal, typically involving filtration through rotary filters to separate the polymer from the aqueous phase [15] [27]. The resulting wet polymer cake contains residual moisture that must be removed through controlled drying operations [15]. Rotary dryers followed by fluidized-bed dryers provide efficient moisture removal while preventing thermal degradation [15].

Table 5: Post-Polymerization Processing Conditions

Process StepTemperature RangePressureDurationReference
Monomer Stripping60-100°CReduced Pressure2-4 hours [15]
FiltrationAmbientAtmosphericContinuous [27]
Rotary Drying80-120°CAtmospheric2-6 hours [15]
Fluidized Bed Drying105°CAtmospheric12-24 hours [15]

Purification procedures may include washing steps to remove water-soluble impurities and residual surfactants [27]. Multiple washing cycles with deionized water help achieve the required purity levels for food-contact applications [27]. The washing process must be carefully controlled to prevent polymer degradation or unwanted side reactions [28].

Advanced purification techniques have been developed for specialized applications, including selective dissolution processes that can separate polyvinylidene chloride from other polymers in mixed waste streams [25]. These processes utilize the unique solubility characteristics of polyvinylidene chloride in specific solvent systems, enabling recycling of multilayer structures containing the polymer [25] [29].

Stabilizer addition represents a crucial final step in post-polymerization processing [30]. Thermal stabilizers, processing aids, and other additives are incorporated to improve polymer processability and end-use performance [30]. The addition of these components requires careful control to ensure uniform distribution and prevent localized degradation during subsequent processing operations [28] [30].

Polyvinylidene chloride copolymers, commercially known as Saran, exhibit complex crystallization behavior that fundamentally determines their barrier and mechanical properties [1] [2] [3]. The crystallinity of these materials typically ranges from 35 to 45 percent, which is lower than the homopolymer polyvinylidene chloride that achieves crystallinity levels of 40 to 50 percent [4] [5].

The crystalline structure in polyvinylidene chloride copolymers is predominantly head-to-tail configuration, as confirmed by nuclear magnetic resonance spectroscopy [3]. Saran, which consists of approximately 87 percent vinylidene chloride and 13 percent vinyl chloride, demonstrates a semi-crystalline morphology with reduced crystallinity compared to the homopolymer due to the disruption of chain regularity by the vinyl chloride comonomer units [1] [2].

Crystallization kinetics in polyvinylidene chloride copolymers are significantly influenced by the type and amount of comonomer present [6]. The presence of vinyl chloride units increases the glass transition temperature and narrows the temperature range in which crystallization can occur [3]. Crystallization induction times are prolonged, and subsequent crystallization takes place at a low rate over extended periods [3]. The maximum crystallization rate for copolymers occurs at approximately 100 degrees Celsius, with maximum nucleation rates observed at 10 degrees Celsius [6].

Differential scanning calorimetry and wide-angle X-ray diffraction are the primary methods used to characterize crystallinity in these materials [6] [7]. The crystalline phase typically melts in the temperature range of 160 to 170 degrees Celsius for copolymers, compared to 200 degrees Celsius for the homopolymer [4]. The amorphous phase exhibits glass transition temperatures between 0 and 35 degrees Celsius, depending on the comonomer type and content [4].

Phase behavior studies reveal that polyvinylidene chloride copolymers exist as a mixture of crystalline and amorphous phases [6]. The crystalline regions are responsible for the exceptional barrier properties, while the amorphous regions contribute to processability and flexibility [3]. Orientation or mechanical working accelerates crystallization and has a pronounced effect on morphology, with crystals of uniaxially oriented filaments oriented along the fiber axis [3].

ParameterPolyvinylidene Chloride HomopolymerPolyvinylidene Chloride CopolymerSaran (87% VDC/13% VC)
Crystallinity Range (%)40-5035-4535-40
Crystalline StructureHighly crystallineSemi-crystallineSemi-crystalline
Measurement MethodDSC, WAXDDSC, WAXD, FTIRDSC, WAXD
Typical Crystallinity for Saran (%)Not applicable40-4535-40
Phase BehaviorSingle phaseMixed crystalline/amorphousReduced crystallinity vs homopolymer

Barrier Properties: Oxygen and Moisture Permeation Mechanisms

Polyvinylidene chloride copolymers exhibit exceptional barrier properties that make them ideal for demanding packaging applications [1] [2] [5]. The outstanding barrier performance is attributed to the high crystallinity and dense molecular packing that restricts the diffusion of gas and vapor molecules through the polymer matrix [8] [5].

Oxygen permeability values for polyvinylidene chloride materials range from 0.04 to 1.0 cc-mil per 100 square inches per day per atmosphere at 23 degrees Celsius [5]. Commercial Saran 867 demonstrates an oxygen transmission rate of 0.430 cc per square meter per day per atmosphere [9]. These values represent some of the lowest oxygen permeabilities among commercial barrier polymers [5].

Water vapor transmission rates for polyvinylidene chloride coatings range from 0.05 to 0.5 g-mil per 100 square inches per day at 37 degrees Celsius and 90 percent relative humidity [5]. Advanced polyvinylidene chloride formulations achieve water vapor transmission rates as low as 0.08 to 0.16 g per square meter per day at 40 degrees Celsius and 75 percent relative humidity [10].

The permeation mechanism in polyvinylidene chloride involves a solution-diffusion process where gas molecules first dissolve into the polymer matrix and then diffuse through the available free volume [5]. The crystalline regions act as impermeable barriers, forcing permeant molecules to take tortuous paths through the amorphous phase [8]. The degree of crystallinity directly correlates with barrier performance, with higher crystallinity resulting in lower permeability [5].

A significant advantage of polyvinylidene chloride copolymers over other barrier materials is that their oxygen barrier properties remain unaffected by relative humidity [11]. While polymers such as ethylene vinyl alcohol can offer outstanding oxygen barrier properties at low humidity, their performance decreases by 2 to 4 times when relative humidity reaches 80 percent and above [11]. In contrast, polyvinylidene chloride maintains consistent barrier performance across all humidity conditions [11].

PropertyValue RangeTest ConditionsReference
Oxygen Permeability (cc-mil/100 in²-day-atm)0.04 - 1.023°C, 0% RHTAPPI Technical Paper
Water Vapor Transmission (g-mil/100 in²-day)0.05 - 0.537°C, 90% RHTAPPI Technical Paper
Carbon Dioxide Permeability (cc-mil/100 in²-day-atm)0.1 - 2.423°C, 0% RHTAPPI Technical Paper
Oxygen Transmission Rate (cc/m²-day-atm)0.430 (Saran 867)Standard conditionsDow Saran 867 Datasheet
Water Vapor Transmission Rate (g/m²-day)0.08 - 0.1640°C, 75% RHPVDC White Paper

Thermal Stability and Degradation Kinetics

The thermal stability of polyvinylidene chloride copolymers is a critical consideration for processing and end-use applications [12] [13] [14]. Thermal degradation typically begins at temperatures between 160 and 170 degrees Celsius for copolymers, compared to 170 to 190 degrees Celsius for the homopolymer [12] [15].

The degradation mechanism involves dehydrochlorination reactions that produce hydrogen chloride gas and conjugated polyene sequences [12] [13]. The primary degradation process occurs through carbon-hydrogen bond scission followed by hydrogen chloride elimination, as the carbon-hydrogen bond strength (410 kJ per mole) is lower than the carbon-fluorine bond strength (486 kJ per mole) [16]. This process is favored by head-to-tail defects in the polymer chain, which form carbon-carbon double bonds that facilitate hydrogen chloride elimination down the polymer chain [16].

Kinetic studies using thermogravimetric analysis reveal that the thermal degradation follows apparent zero-order reaction kinetics during the initial stages [12]. The activation energy for thermal degradation varies depending on the copolymer composition and environmental conditions, with values ranging from 130 to 175 kJ per mole for the first degradation stage [17].

Processing temperature limits for polyvinylidene chloride copolymers are typically around 200 degrees Celsius, above which significant degradation occurs [18]. Thermal stability tests using the Congo red method show that properly formulated copolymers can withstand temperatures of 200 degrees Celsius for 2 to 5 minutes without significant degradation [19]. The presence of thermal stabilizers is essential to prevent degradation during processing [20].

The degradation process can be monitored through color changes, with the material progressing from colorless to yellow, then brown, and finally black as degradation proceeds [19]. These color changes result from the formation of conjugated polyene sequences that absorb visible light [21].

PropertyPolyvinylidene Chloride HomopolymerPolyvinylidene Chloride Copolymer (Saran)Notes
Thermal Degradation Onset Temperature (°C)170-190160-170HCl evolution begins at 190°C
Melting Temperature Range (°C)200160-170Crystalline phase melting
Glass Transition Temperature (°C)Not specified0-35Depends on comonomer type
Processing Temperature Limit (°C)125200Above this temperature causes degradation
Thermal Stability Test Time (min)< 22-5At 170°C without significant degradation

Mechanical Properties: Tensile Strength and Flexibility

Polyvinylidene chloride copolymers exhibit moderate mechanical properties that are influenced by their semi-crystalline structure and comonomer composition [22] [23]. Tensile strength values range from 24.1 to 110 megapascals, with typical values falling in the range of 25 to 110 megapascals [22] [23]. The tensile modulus ranges from 0.3 to 0.55 gigapascals, indicating relatively low stiffness compared to other engineering thermoplastics [22] [23].

The mechanical properties are significantly affected by the degree of crystallinity and the molecular weight of the polymer [3]. Higher crystallinity generally results in increased tensile strength and modulus but reduced flexibility and impact resistance [22]. The presence of comonomer units, such as vinyl chloride in Saran, disrupts the crystalline structure and can improve processability at the expense of some mechanical properties [24].

Flexural properties of polyvinylidene chloride copolymers are generally similar to their tensile properties, with flexural strength and modulus values comparable to the corresponding tensile values [23]. Impact strength, as measured by the Izod method, ranges from 16 to 53 joules per meter, indicating relatively brittle behavior [22].

The elongation at break for polyvinylidene chloride copolymers is typically low, reflecting their brittle nature [22]. This brittleness is attributed to the high crystallinity and the polar nature of the polymer chains, which promote strong intermolecular interactions [1].

Temperature significantly affects the mechanical properties of these materials [20]. At elevated temperatures approaching the glass transition temperature, the materials become more flexible and ductile [20]. However, processing temperatures must be carefully controlled to avoid thermal degradation [18].

PropertyPolyvinylidene Chloride RangeTypical ValueTest Standard
Tensile Strength (MPa)24.1 - 11025 - 110ASTM D638
Tensile Modulus (GPa)0.3 - 0.550.3 - 0.55ASTM D638
Flexural Strength (MPa)Not specifiedSimilar to tensileASTM D790
Flexural Modulus (GPa)Not specifiedSimilar to tensileASTM D790
Elongation at Break (%)Not specifiedLow (brittle)ASTM D638
Impact Strength (J/m)16 - 5316 - 53ASTM D256

Other CAS

96511-18-1

General Manufacturing Information

Ethene, 1,1-dichloro-, polymer with chloroethene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 02-18-2024

Explore Compound Types